molecular formula C11H20N2O7 B1203042 Agropine CAS No. 70699-77-3

Agropine

Cat. No. B1203042
CAS RN: 70699-77-3
M. Wt: 292.29 g/mol
InChI Key: HCWLJSDMOMMDRF-SZWOQXJISA-N
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Description

Agropine is a natural product found in Salvia miltiorrhiza with data available.

Scientific Research Applications

1. Agropine Synthesis and Plant Metabolism

Agropine, a type of opine, has been extensively studied in the context of its synthesis in plants, particularly in transformed root cultures. For instance, Ford, Ratcliffe, and Robins (2000) investigated the biosynthesis of agropine in transformed Nicotiana tabacum L. root cultures using in vivo NMR spectroscopy. They found that agropine synthesis is maintained even under nitrogen starvation, indicating its significant role as a carbon and nitrogen sink in plants (Ford, Ratcliffe, & Robins, 2000). Inoguchi, Kamada, and Harada (1990) also explored agropine synthesis in Ti-transformed tobacco lines, revealing higher synthetic activity in callus tissues compared to plant tissues (Inoguchi, Kamada, & Harada, 1990).

2. Agropine Import in Bacterial Pathogens

Research by Marty et al. (2019) sheds light on the structural and functional aspects of agropine import in the bacterial pathogen Agrobacterium tumefaciens. They provided insights into the molecular basis of two efficient agropinic acid assimilation pathways, highlighting the importance of agropine in the interaction between bacteria and host plants (Marty et al., 2019).

3. Genetic Expression and Morphogenesis

The expression of the agropine synthase gene and its impact on plant morphogenesis has been a topic of interest. Inoguchi, Kamada, and Harada (1990) found that the expression of the agropine synthase gene is influenced by phytohormone levels and is developmentally regulated in transgenic tobacco plants (Inoguchi, Kamada, & Harada, 1990).

4. Tissue Specificity and Gene Function

The tissue-specific expression of the agropine synthase gene has been compared in different plasmids, revealing distinct patterns in Ri and Ti plasmid-transformed plants. This was demonstrated through studies by Inoguchi et al. (1996), highlighting the unique tissue preference of agropine production in Ri-transformed tobacco (Inoguchi et al., 1996).

5. Agropine Biosynthesis Pathway

Ellis, Ryder, and Tate (1984) proposed a pathway for agropine biosynthesis in crown-gall tumors, identifying three potential precursors and locating genes involved in this pathway in the TR region of the octopine Ti plasmid, pTiB6Trac. This study contrasted the biosynthesis of agropine, which involves multiple T-DNA genes, with that of other opines like octopine and nopaline, which are synthesized by single T-DNA genes (Ellis, Ryder, & Tate, 1984).

properties

CAS RN

70699-77-3

Product Name

Agropine

Molecular Formula

C11H20N2O7

Molecular Weight

292.29 g/mol

IUPAC Name

3-[(3S,6R)-2-oxo-6-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]morpholin-3-yl]propanamide

InChI

InChI=1S/C11H20N2O7/c12-8(16)2-1-5-11(19)20-7(3-13-5)10(18)9(17)6(15)4-14/h5-7,9-10,13-15,17-18H,1-4H2,(H2,12,16)/t5-,6+,7+,9+,10+/m0/s1

InChI Key

HCWLJSDMOMMDRF-SZWOQXJISA-N

Isomeric SMILES

C1[C@@H](OC(=O)[C@@H](N1)CCC(=O)N)[C@H]([C@@H]([C@@H](CO)O)O)O

SMILES

C1C(OC(=O)C(N1)CCC(=O)N)C(C(C(CO)O)O)O

Canonical SMILES

C1C(OC(=O)C(N1)CCC(=O)N)C(C(C(CO)O)O)O

synonyms

(1'-deoxy-D-mannitol-1'-yl)-L-glutamine,1',2'-lactone
1H-Pyrrolo(2,1-c)(1,4)oxazine-1,6(7H)-dione, tetrahydro-3-(1,2,3,4-tetrahydroxybutyl)-
agropine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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